N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
“N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-13-3-5-14(6-4-13)23-10-9-20-17(22)16-2-1-8-21-18(16)24-15-7-11-25-12-15/h1-6,8,15H,7,9-12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNMHJJMQVDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide” typically involves multiple steps:
Formation of the 4-fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.
Synthesis of the tetrahydrothiophen-3-yl intermediate: This step involves the preparation of the tetrahydrothiophen-3-yl intermediate through a series of reactions starting from thiophene.
Coupling of intermediates: The final step involves the coupling of the 4-fluorophenoxyethyl intermediate with the tetrahydrothiophen-3-yl intermediate in the presence of a coupling agent to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and tetrahydrothiophen-3-yl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of “N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar structures, such as other nicotinamide derivatives, may share some properties and applications.
Fluorophenoxy compounds: Compounds containing the fluorophenoxy moiety may exhibit similar chemical reactivity.
Tetrahydrothiophenyl compounds: Compounds with the tetrahydrothiophenyl group may have comparable biological activities.
Uniqueness
“N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a pyridine core with a carboxamide group, a thiolane ring, and a 4-fluorophenoxyethyl side chain. Its molecular formula is , and it has a molecular weight of approximately 321.38 g/mol. The presence of the fluorinated aromatic group enhances its biological activity by potentially increasing lipophilicity and modulating receptor interactions.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress signaling pathways .
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling, influencing pathways related to cell proliferation and apoptosis.
- Cytokine Production : Inhibitors of p38 MAPK have been linked to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential applications in treating autoimmune diseases .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through modulation of signaling pathways involved in apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : By inhibiting key enzymes in inflammatory pathways, the compound could reduce inflammation in various models of disease.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, indicating potential for further exploration in this area.
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on p38 MAPK Inhibition : Research highlighted the efficacy of p38 MAPK inhibitors in reducing cytokine production in models of arthritis, paving the way for exploring similar structures for therapeutic use .
- Anticancer Screening : A screening of various pyridine derivatives revealed that modifications to the side chains significantly impacted their cytotoxicity against cancer cell lines, supporting the hypothesis that structural variations can enhance biological activity.
Data Summary
The following table summarizes key properties and findings related to this compound:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.38 g/mol |
| Biological Activities | Anticancer, anti-inflammatory, antimicrobial |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Key Studies | p38 MAPK inhibition studies |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent Selection : Use anhydrous DMF or dichloromethane to enhance reaction efficiency.
- Catalyst Screening : Test alternatives to EDC, such as DCC or HATU, to improve yield .
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, thiolan oxygen coupling patterns).
- X-ray Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualizing 3D conformation. Validate hydrogen bonding and torsional angles (e.g., dihedral angle between pyridine and thiolan rings) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 403.12).
How can researchers resolve discrepancies in biological activity data across different assays?
Advanced Research Question
Contradictory bioactivity results may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition).
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking activity .
- Cellular Context : Compare activity in isogenic cell lines (e.g., MET-amplified vs. wild-type) to isolate target-specific effects.
What strategies are effective for resolving ambiguous X-ray crystallographic data?
Advanced Research Question
- Twinned Data Analysis : Use SHELXD for dual-space recycling to deconvolute overlapping reflections.
- Molecular Replacement : Leverage homologous structures (e.g., pyridine-carboxamide analogs) as search models.
- Density Modification : Apply solvent-flattening in SHELXE to improve electron density maps for flexible substituents (e.g., thiolan-3-yloxy group) .
How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced Research Question
Methodological Approach :
- Core Modifications : Replace thiolan with tetrahydrofuran or cyclohexanol to assess steric effects.
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF) on the fluorophenyl ring to evaluate electronic impacts on target binding.
- Biological Testing : Prioritize in vitro enzyme inhibition (e.g., kinase panel) followed by cellular efficacy (IC) and selectivity (e.g., counter-screening against CYP450s) .
What purification techniques are recommended post-synthesis?
Basic Research Question
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the product.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC : Apply reverse-phase C18 columns for final polishing if impurities persist .
How can polymorphic forms of this compound impact bioactivity, and how are they characterized?
Advanced Research Question
- Impact : Polymorphs may alter solubility (e.g., Form I vs. II solubility in PBS) and bioavailability.
- Characterization Tools :
- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 12.5°, 15.8° for Form I).
- DSC : Identify melting point variations (e.g., Form I: 168°C; Form II: 155°C).
- Mitigation : Use seeding or controlled cooling rates during crystallization to isolate therapeutically relevant forms .
What computational methods aid in predicting target interactions for this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with homology-modeled kinase domains (e.g., MET kinase PDB: 3LQ8) to predict binding poses.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the fluorophenyl-thiolan interaction in aqueous environments.
- Pharmacophore Mapping : Align with known kinase inhibitors (e.g., BMS-777607) to identify critical hydrogen-bond acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
